"Methyl 3-(pyrazin-2-yl)propanoate" chemical properties
"Methyl 3-(pyrazin-2-yl)propanoate" chemical properties
An In-Depth Technical Guide to Methyl 3-(pyrazin-2-yl)propanoate
Abstract
This technical guide provides a comprehensive analysis of Methyl 3-(pyrazin-2-yl)propanoate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazine core is a well-established "privileged scaffold" in pharmacology, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] This document consolidates available physicochemical data, proposes a detailed synthetic pathway with experimental protocols, and offers an in-depth, predictive analysis of its spectroscopic characteristics. The guide is structured to provide not just data, but also the scientific rationale behind the interpretation and experimental design, empowering researchers to effectively synthesize, characterize, and utilize this molecule in their discovery programs.
Molecular Profile and Physicochemical Properties
Methyl 3-(pyrazin-2-yl)propanoate (CAS Number: 224778-20-5) is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[5][6] The structure incorporates a methyl propanoate side chain at the C-2 position of the pyrazine ring. This ester functional group significantly influences the molecule's polarity, solubility, and potential for acting as a hydrogen bond acceptor. The pyrazine nitrogens are weakly basic, with the first pKa of the parent pyrazine being approximately 0.65.[3]
Core Chemical Attributes
A summary of the key computed and reported properties for the parent carboxylic acid, 3-(2-Pyrazinyl)propanoic acid, is presented below. The properties for the methyl ester are derived from its chemical formula.
| Property | Value | Source |
| IUPAC Name | Methyl 3-(pyrazin-2-yl)propanoate | - |
| CAS Number | 224778-20-5 | [5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [7] |
| Molecular Weight | 166.18 g/mol | Derived |
| Monoisotopic Mass | 166.07423 Da | [7] |
| Parent Acid Exact Mass | 152.058577502 Da | [8] |
| Parent Acid Formula | C₇H₈N₂O₂ | [8] |
| Parent Acid XLogP3 | -0.3 | [8] |
| Parent Acid H-Bond Donor Count | 1 | [8] |
| Parent Acid H-Bond Acceptor Count | 4 | [8] |
Note: Experimental physical properties such as melting point, boiling point, and solubility for Methyl 3-(pyrazin-2-yl)propanoate are not extensively reported in publicly available literature. These values would need to be determined empirically.
Synthesis and Experimental Protocol
The synthesis of Methyl 3-(pyrazin-2-yl)propanoate can be logically approached via two primary routes: Fischer-Speier esterification of the corresponding carboxylic acid or a direct addition reaction. Given the commercial availability of 3-(Pyrazin-2-yl)propanoic acid, the esterification pathway is a robust and well-controlled method.
Proposed Synthetic Workflow: Fischer-Speier Esterification
This method involves the acid-catalyzed reaction of 3-(Pyrazin-2-yl)propanoic acid with methanol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Proposed synthetic workflow for Methyl 3-(pyrazin-2-yl)propanoate.
Step-by-Step Experimental Protocol
Materials:
-
3-(Pyrazin-2-yl)propanoic acid (1.0 eq)
-
Methanol (reagent grade, used as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(pyrazin-2-yl)propanoic acid in an excess of methanol (e.g., 20-40 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to obtain the pure Methyl 3-(pyrazin-2-yl)propanoate.
Spectroscopic Analysis and Characterization
The structural elucidation of Methyl 3-(pyrazin-2-yl)propanoate relies on a combination of NMR, IR, and Mass Spectrometry. While experimental spectra for this specific molecule are not widely published, a detailed prediction of the expected data can be made based on its constituent parts and data from analogous compounds like methyl propanoate.[9]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
-
Pyrazine Protons (δ 8.5-8.7 ppm): The three protons on the pyrazine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atoms, these protons are significantly deshielded. They are expected to present as a complex multiplet system.
-
Methoxy Protons (-OCH₃, δ ~3.7 ppm): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.[10]
-
Methylene Protons (α to C=O, -CH₂COOCH₃, δ ~2.8 ppm): The two protons on the carbon adjacent to the carbonyl group will appear as a triplet, split by the neighboring methylene group.
-
Methylene Protons (α to Pyrazine, -Py-CH₂-, δ ~3.2 ppm): The two protons on the carbon adjacent to the pyrazine ring will also appear as a triplet, split by the other methylene group. The proximity to the aromatic ring will cause a downfield shift compared to the other methylene group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Pyrazine Carbons (δ ~142-150 ppm): The carbon atoms within the pyrazine ring are expected to have chemical shifts in this range.
-
Carbonyl Carbon (-C=O, δ ~173 ppm): The ester carbonyl carbon is highly deshielded and will appear as a distinct signal in the downfield region.[11]
-
Methoxy Carbon (-OCH₃, δ ~52 ppm): The carbon of the methyl ester group.[11]
-
Methylene Carbons (-CH₂CH₂-, δ ~30-35 ppm): The two methylene carbons in the propanoate chain will have distinct signals in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is used to identify key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption peak is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of a saturated ester carbonyl group.[12][13]
-
C-O Stretch (Ester): A strong absorption peak is expected between 1170-1200 cm⁻¹ corresponding to the C-O single bond stretch of the ester.[12][13]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds on the pyrazine ring.
-
C-H Stretch (Aliphatic): Absorptions in the 2850-2975 cm⁻¹ region corresponding to the C-H bonds of the methyl and methylene groups.[12]
-
C=N/C=C Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ range, characteristic of the pyrazine ring vibrations.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (166.18). The exact mass would be observed using high-resolution mass spectrometry (HRMS).[14]
-
Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). Cleavage at the benzylic-like position (the bond between the pyrazine ring and the side chain) is also a probable fragmentation pathway.
Caption: Predicted key fragmentation pathways in Mass Spectrometry.
Potential Applications in Drug Discovery
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in drugs targeting a wide array of diseases.[2][15] Pyrazine derivatives have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][4]
Methyl 3-(pyrazin-2-yl)propanoate serves as a valuable building block for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, such as amides or hydrazides, allowing for the exploration of diverse chemical space.[16][17] Its structure makes it a candidate for:
-
Scaffold for Library Synthesis: The molecule can be used as a starting point for creating libraries of novel pyrazine-containing compounds for high-throughput screening.
-
Fragment-Based Drug Design (FBDD): The pyrazine moiety can act as a key fragment that binds to biological targets, with the propanoate chain providing a vector for growing the fragment into a more potent lead compound.
-
Bioisosteric Replacement: The pyrazine ring can be used as a bioisostere for other aromatic systems like benzene or pyridine in known pharmacophores to modulate properties like solubility, metabolism, and target engagement.[3]
Conclusion
Methyl 3-(pyrazin-2-yl)propanoate is a compound with significant latent potential, stemming from its pyrazine core. This guide has provided a framework for its synthesis and a detailed predictive analysis of its key chemical and spectroscopic properties. By understanding these fundamental characteristics, researchers are better equipped to leverage this molecule as a strategic tool in the design and development of novel therapeutics. The protocols and data presented herein serve as a self-validating system, offering both the "how" and the "why" to facilitate its effective application in the laboratory.
References
- Benchchem. Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023).
- PharmaBlock. Pyrazines in Drug Discovery.
- Life Chemicals. Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019).
- Axios Research. Methyl-3-[5-(2-methoxycarbonylethyl)pyrazin-2-yl] Propionate.
- Doc Brown's Chemistry. Infrared spectrum of methyl propanoate.
- PubChemLite. Methyl 3-(pyrazin-2-yl)prop-2-ynoate.
- PubChem. 3-(2-Pyrazinyl)propanoic acid.
- Benchchem. Spectroscopic Comparison of Methyl 3-(piperazin-1-yl)propanoate and Its Derivatives.
- Doc Brown's Chemistry. Mass spectrum of methyl propanoate.
- ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE.
- Doc Brown's Chemistry. Low/high resolution 1H proton nmr spectrum of methyl propanoate.
- PubChemLite. Methyl 2-(pyrazin-2-yl)propanoate (C8H10N2O2).
- BLDpharm. 224778-20-5|Methyl 3-(pyrazin-2-yl)propanoate.
- FooDB. Showing Compound 2-Methyl-3-(2-propenyl)pyrazine (FDB019676). (2010).
- PMC. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024).
- Benchchem. Application Note: NMR Spectroscopic Characterization of a Methyl Propionate-PEG12 Linker.
- ResearchGate. Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. 224778-20-5|Methyl 3-(pyrazin-2-yl)propanoate|BLD Pharm [bldpharm.com]
- 6. Showing Compound 2-Methyl-3-(2-propenyl)pyrazine (FDB019676) - FooDB [foodb.ca]
- 7. PubChemLite - Methyl 2-(pyrazin-2-yl)propanoate (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-(2-Pyrazinyl)propanoic acid | C7H8N2O2 | CID 17750931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
